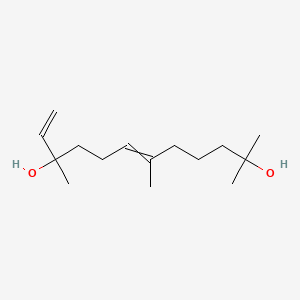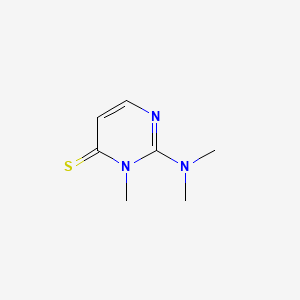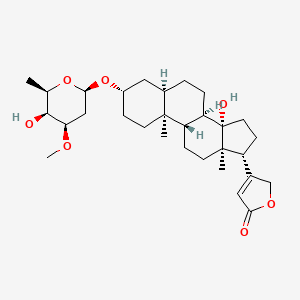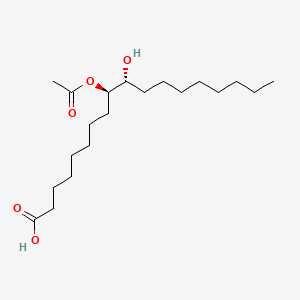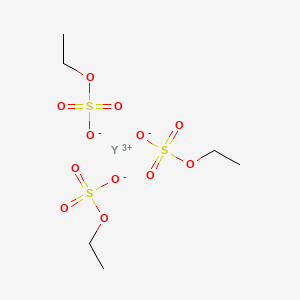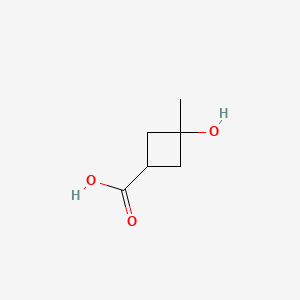
3-Hydroxy-3-methylcyclobutanecarboxylic acid
Übersicht
Beschreibung
3-Hydroxy-3-methylcyclobutanecarboxylic acid is a chemical compound with the CAS Number: 16286-86-5 . It is a white to yellow solid at room temperature . The molecular weight of this compound is 130.14 .
Molecular Structure Analysis
The molecular formula of 3-Hydroxy-3-methylcyclobutanecarboxylic acid is C6H10O3 . The average mass is 130.142 Da and the monoisotopic mass is 130.062988 Da .Physical And Chemical Properties Analysis
3-Hydroxy-3-methylcyclobutanecarboxylic acid is a white to yellow solid at room temperature . It has a melting point of 152-153°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Cyclobutyl Analogues of Threonine : Feskov et al. (2017) synthesized cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids, which are conformationally restricted analogues of threonine with fixed spatial orientation of functional groups. These compounds displayed distinct pKa values and almost planar cyclobutane rings according to X-ray data (Feskov et al., 2017).
Synthesis and Properties of Fluoro Analogues : Chernykh et al. (2016) developed cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids starting from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate. The study noted differences in pKa values for the carboxylic acid and amino groups in these stereoisomers, influenced by fluorine atoms (Chernykh et al., 2016).
Analysis of Cyclobutene Ester and Formyl Group Reactions : Niwayama and Houk (1992) synthesized methyl 3-formylcyclobutene-3-carboxylate and studied its thermolysis to understand the torquoselectivity in cyclobutene electrocyclic reactions (Niwayama & Houk, 1992).
Study of 3-Methylglutaric Acid in Energy Metabolism : Jones, Peréz, and Ryan (2019) investigated 3-methylglutaric acid, a compound related to 3-Hydroxy-3-methylcyclobutanecarboxylic acid, in the context of energy metabolism and mitochondrial function. The study highlighted a novel biosynthetic pathway termed "the acetyl CoA diversion pathway" (Jones, Peréz, & Ryan, 2019).
Investigation of Artefacts in Organic Acid Analysis : Jones and Chalmers (2000) examined the occurrence of partially trimethylsilylated 3-hydroxy-3-methyl carboxylic acids during gas chromatography and mass spectrometry analysis, identifying issues with quantification and diagnosis (Jones & Chalmers, 2000).
Development of Cancer Drugs Using Cyclobutanedicarboxylate Derivatives : Pavlova et al. (2023) explored the modification of substituents in ligands based on 3-hydroxycyclobutane-1,1-dicarboxylic acid for designing better versions of carboplatin, a chemotherapy drug (Pavlova et al., 2023).
Safety And Hazards
The safety information for 3-Hydroxy-3-methylcyclobutanecarboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-hydroxy-3-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(9)2-4(3-6)5(7)8/h4,9H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFHHQJYZGSYSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717722 | |
| Record name | 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-methylcyclobutanecarboxylic acid | |
CAS RN |
16286-86-5 | |
| Record name | 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-3-methylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




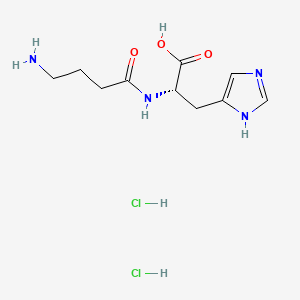
![N-[(4-methylpiperazin-1-yl)methyl]ethanethioamide](/img/structure/B577326.png)
